N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide is a synthetic organic compound characterized by a bipyridine moiety connected to a benzamide structure via an ethylthio group. This compound is of interest due to its potential applications in various scientific fields, including coordination chemistry, molecular biology, and medicinal chemistry. The compound's unique structure allows it to act as a ligand in coordination complexes and may confer biological activities that are currently under investigation.
The compound can be classified under the category of benzamides and bipyridines. It is synthesized through specific organic reactions that involve the formation of intermediates leading to the final product. The unique combination of functional groups in N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide makes it a candidate for research in both chemical synthesis and biological activity.
The synthesis of N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide typically involves several key steps:
Industrial synthesis may optimize these methods to enhance yield and purity while adhering to green chemistry principles, which aim to reduce environmental impact.
N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide has a complex molecular structure that includes:
The molecular formula for this compound is , with a molecular weight of approximately 353.44 g/mol. Its structural representation can be summarized by its InChI and SMILES codes:
InChI=1S/C20H19N3OS/c1-2-25-19-6-4-3-5-17(19)20(24)23-14-15-7-12-22-18(13-15)16-8-10-21-11-9-16/h3-13H,2,14H2,1H3,(H,23,24)
CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide can participate in several chemical reactions:
These reactions highlight the versatility of N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide as a synthetic intermediate or as a ligand in various chemical applications.
The mechanism of action for N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide varies based on its application:
Understanding these mechanisms is crucial for exploring its potential applications in drug development and material science.
N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide exhibits several notable physical and chemical properties:
These properties are essential for predicting the compound's behavior in various chemical environments and biological systems.
N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide has potential applications across several scientific domains:
The ongoing research into N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide underscores its significance as a versatile compound with diverse applications in science and industry.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7